2-(2-Iodoethoxy)ethoxymethylbenzene

Crown Ether Synthesis Macrocyclization Nucleophilic Substitution

2-(2-Iodoethoxy)ethoxymethylbenzene (CAS 88454-83-5), also known as 1-benzyloxy-5-iodo-3-oxapentane , is a specialized alkyl iodide intermediate characterized by a benzyl-protected diethylene glycol chain terminating in a primary alkyl iodide. Its molecular formula is C11H15IO2 with a molecular weight of 306.14 g/mol.

Molecular Formula C11H15IO2
Molecular Weight 306.14 g/mol
CAS No. 88454-83-5
Cat. No. B1338817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iodoethoxy)ethoxymethylbenzene
CAS88454-83-5
Molecular FormulaC11H15IO2
Molecular Weight306.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCI
InChIInChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyFOTGGLGFUDQCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iodoethoxy)ethoxymethylbenzene (CAS 88454-83-5): Procurement and Differentiation Guide for Specialized Alkyl Iodide Intermediates


2-(2-Iodoethoxy)ethoxymethylbenzene (CAS 88454-83-5), also known as 1-benzyloxy-5-iodo-3-oxapentane [1], is a specialized alkyl iodide intermediate characterized by a benzyl-protected diethylene glycol chain terminating in a primary alkyl iodide [2]. Its molecular formula is C11H15IO2 with a molecular weight of 306.14 g/mol [2]. Structurally, it belongs to the class of primary alkyl iodides, a category valued in organic synthesis for its high reactivity as an electrophile in nucleophilic substitution (SN2) reactions . It is commercially available with a typical minimum purity specification of 95% . Unlike more common halides, the iodine atom in this specific molecular architecture provides a unique combination of high reactivity and molecular flexibility, positioning it as a key building block for creating complex molecular architectures, including macrocyclic polyethers and functionalized polyethylene glycol (PEG) derivatives . This compound is intended strictly for research and development use, not for human or veterinary applications .

Why Generic Alkyl Iodide Substitution Fails: 2-(2-Iodoethoxy)ethoxymethylbenzene's Critical Role in Targeted Synthesis


Attempting to substitute 2-(2-Iodoethoxy)ethoxymethylbenzene with a generic, less reactive alkyl halide (e.g., a bromide or chloride) or a non-protected analog can derail a synthetic strategy. The compound's high reactivity as a primary alkyl iodide is essential for achieving efficient coupling in challenging SN2 reactions, such as macrocyclizations, where lower-yielding halogenated analogs would lead to unacceptable material losses and increased purification costs [1]. Furthermore, the benzyl-protecting group is a critical structural feature. Using an unprotected hydroxyethyl derivative, for instance, introduces an additional nucleophilic site that can lead to unwanted side reactions, reducing the yield and purity of the desired product . Therefore, this specific reagent is not a commodity; its structural features directly govern the feasibility and success of targeted, high-value synthetic transformations. The following sections provide the quantitative and qualitative evidence that underscores this differentiation, directly addressing the question of why a scientific user should prioritize this specific compound.

2-(2-Iodoethoxy)ethoxymethylbenzene: Quantitative Evidence of Differentiation vs. Halogenated Analogs and Synthetic Alternatives


Superior Reactivity for Crown Ether Synthesis: Macrocyclization Yield with 2-(2-Iodoethoxy)ethoxymethylbenzene

In the synthesis of lipophilic 18-crown-6 diacids, 2-(2-Iodoethoxy)ethoxymethylbenzene serves as a key diiodide precursor. While the primary literature [1] reports that the desired 18-crown-6 derivative was a minor product in this specific, complex reaction, the use of the iodo- precursor was essential for any formation of the target macrocycle. This contrasts sharply with the use of less reactive halogenated analogs (e.g., bromo or chloro derivatives), which would be expected to fail completely under the same conditions due to insufficient reactivity for the necessary SN2-mediated cyclization. This is supported by well-established principles of halogen reactivity where the C-I bond is significantly weaker (C-I ≈ 52-55 kcal/mol) than the C-Br bond (≈ 66-70 kcal/mol) and C-Cl bond (≈ 78-85 kcal/mol) [2].

Crown Ether Synthesis Macrocyclization Nucleophilic Substitution

Enhanced Synthetic Utility: Quantitative Comparison of Leaving Group Aptitude for SN2 Reactions

The superiority of 2-(2-Iodoethoxy)ethoxymethylbenzene as an alkylating agent stems from the exceptional leaving group ability of the iodide ion compared to bromide or chloride. This is a fundamental principle in physical organic chemistry. The relative reaction rates for SN2 displacement follow the order I- > Br- > Cl- [1]. This is quantified by comparing nucleophilic constants or relative rates. In a generic SN2 reaction, an alkyl iodide can react up to 100 times faster than the corresponding alkyl bromide under identical conditions [1].

SN2 Reaction Leaving Group Ability Reaction Kinetics

Strategic Orthogonality via Benzyl Protection: Preventing Side Reactions Common to Unprotected PEG Reagents

The benzyl ether moiety in 2-(2-Iodoethoxy)ethoxymethylbenzene serves as a protecting group for a latent hydroxyl functionality. Using an unprotected analog, such as 2-(2-iodoethoxy)ethanol, would introduce a nucleophilic hydroxyl group that would compete in subsequent reactions. The benzyl group is stable under a wide range of basic and nucleophilic conditions, allowing for chemoselective reactions at the iodide terminus. This orthogonality is crucial for stepwise synthesis. While specific deprotection yields for this compound are not published, standard hydrogenolysis (H2, Pd/C) of benzyl ethers is a well-established, high-yielding process [1], which is not possible with common ester-based protecting groups (e.g., acetyl) which would be unstable to the basic conditions required for many SN2 reactions.

Protecting Group Strategy Chemoselectivity Orthogonal Synthesis

Leveraging the Heavy Atom Effect: Distinct Advantages in Radiolabeling and Photochemistry

The presence of a heavy iodine atom confers unique properties that are absent in lighter halogen (Cl, F) or non-halogenated analogs. Specifically, 2-(2-Iodoethoxy)ethoxymethylbenzene is a potential precursor for radioiodination (e.g., with I-125 or I-131) via isotopic exchange or for use in SPECT imaging applications . Furthermore, the 'heavy atom effect' of iodine can dramatically enhance intersystem crossing (ISC), making the compound a valuable synthon for preparing photosensitizers or photo-reactive probes [1].

Radiolabeling Photochemistry Heavy Atom Effect

Recommended Procurement and Application Scenarios for 2-(2-Iodoethoxy)ethoxymethylbenzene


Synthesis of Functionalized Macrocyclic Polyethers (Crown Ethers)

This compound is most valuable as an electrophilic building block for constructing functionalized crown ethers [1]. Its high reactivity is necessary for the high-dilution macrocyclization steps that are often low-yielding. Procurement is justified for research programs focused on synthesizing novel ionophores, phase-transfer catalysts, or metal-selective sensors. The alternative—using a less reactive bromide—would likely result in no macrocycle formation or such low yields that the synthesis becomes impractical and cost-prohibitive [2].

Precursor for Site-Specific PEGylation Reagents

The benzyl-protected alcohol and highly reactive iodide make this compound an ideal starting material for creating custom, heterobifunctional polyethylene glycol (PEG) linkers . It is particularly suited for applications where a benzyl-protected chain must be attached to a core molecule, followed by deprotection to reveal a hydroxyl group for further conjugation. Procurement is recommended for laboratories developing targeted drug conjugates, PROTACs (Proteolysis Targeting Chimeras), or advanced biomaterials where precise, stepwise assembly is required [3].

Synthesis of Specialized Radioiodinated Probes and SPECT Imaging Agents

Due to the presence of the iodine atom, this compound is a direct precursor for synthesizing radioiodinated molecules for use in Single-Photon Emission Computed Tomography (SPECT) . Its procurement is strategically aligned with radiopharmaceutical research programs requiring the development of new I-125 or I-131 labeled tracers . The pre-formed C-I bond provides a significant advantage in radiolabeling efficiency and simplicity over analogs that would require multi-step introduction of a radioisotope.

Building Block for Photoactive Molecules Leveraging the Heavy Atom Effect

For research into photodynamic therapy (PDT) or photo-induced organic transformations, the iodine atom in this molecule can be exploited for its 'heavy atom effect' [4]. This effect facilitates intersystem crossing to a triplet excited state, which is essential for generating singlet oxygen or initiating other photoreactions. Procuring this specific iodo-derivative over a bromo- or non-halogenated analog is necessary to achieve the desired photophysical properties and high quantum yields of triplet state formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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